molecular formula C11H13ClO3 B581124 3-Butoxy-4-chlorobenzoic acid CAS No. 1280786-97-1

3-Butoxy-4-chlorobenzoic acid

Cat. No.: B581124
CAS No.: 1280786-97-1
M. Wt: 228.672
InChI Key: VRKIJXYNWBDRJJ-UHFFFAOYSA-N
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Description

3-Butoxy-4-chlorobenzoic acid is a chemical compound with the CAS Number: 1280786-97-1 . It has a molecular weight of 228.68 and a linear formula of C11H13ClO3 .


Synthesis Analysis

The synthesis of boronic acids, which are related to this compound, has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClO3/c1-2-3-6-15-10-7-8 (11 (13)14)4-5-9 (10)12/h4-5,7H,2-3,6H2,1H3, (H,13,14) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.68 .

Scientific Research Applications

Enhanced Ozonation Degradation

A study demonstrated that the ozonation degradation of para-chlorobenzoic acid was significantly enhanced by the addition of peroxymonosulfate, accelerating the decomposition of ozone and suggesting a potential application for water treatment technologies (Cong Jing et al., 2015).

Photocatalytic Degradation

Research on the degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environments using graphene/TiO2 as a photocatalyst revealed insights into photocatalytic degradation, potentially informing the treatment of water contaminants (Yiyang Huang et al., 2018).

Microbial Degradation

The degradation pathways of 3-Chlorobenzoate by Rhodococcus opacus strains were studied, highlighting microbial degradation mechanisms that could inform bioremediation strategies for environmental pollutants (I. Solyanikova et al., 2019).

Analytical Determination

A method for the simultaneous determination of various phytohormones, including 2-chlorobenzoic and 4-chlorobenzoic acids, in plant tissues was developed, showcasing the application of advanced analytical techniques in plant science research (Sufang Fan et al., 2011).

Temperature and Reaction Rate Studies

The temperature dependence of the reaction rate of hydroxyl radicals with 4-chlorobenzoic acid was investigated, providing essential data for understanding the kinetics of environmental chemical reactions (Kohei Kawaguchi et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorobenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their various biological applications . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with compounds like 3-Butoxy-4-chlorobenzoic acid could lead to the development of new promising drugs .

Biochemical Analysis

Cellular Effects

The effects of 3-Butoxy-4-chlorobenzoic acid on various types of cells and cellular processes are significant. In bacterial cells, it has been shown to influence membrane fluidity and integrity, leading to changes in cell permeability and susceptibility to environmental stress . In mammalian cells, this compound can affect cell signaling pathways, particularly those involved in oxidative stress and inflammation. It has been reported to modulate the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular metabolism and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a key role in the initial oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can then be conjugated with glutathione or other cofactors, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability within the body. The compound’s localization and accumulation in specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in oxidative stress responses. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its overall impact on cellular function .

Properties

IUPAC Name

3-butoxy-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKIJXYNWBDRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681854
Record name 3-Butoxy-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-97-1
Record name Benzoic acid, 3-butoxy-4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butoxy-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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